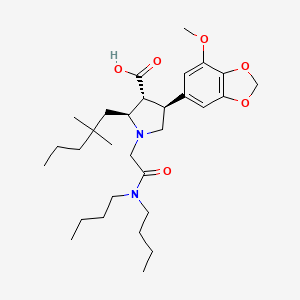
ABT-546
Vue d'ensemble
Description
Il a une valeur de Ki de 0,46 nM pour la liaison de l'[125I]endotheline-1 aux récepteurs endotheline ETA humains clonés . Ce composé est plus de 25 000 fois plus sélectif pour le récepteur ETA que pour le récepteur ETB . ABT-546 est connu pour sa capacité à bloquer la libération d'acide arachidonique induite par l'endotheline-1 et l'hydrolyse du phosphatidylinositol .
Applications De Recherche Scientifique
ABT-546 has several scientific research applications, including:
Mécanisme D'action
Target of Action
ABT-546, also known as A-216546, is a potent, highly selective, and active antagonist of the endothelin ETA receptor . The primary target of this compound is the endothelin ETA receptor, which plays a crucial role in vasoconstriction .
Mode of Action
This compound binds to the endothelin ETA receptor with a Ki of 0.46 nM, indicating a high affinity . It is more than 25,000-fold selective for the ETA receptor over the ETB receptor . This interaction results in the inhibition of endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving endothelin-1 and arachidonic acid . By blocking the endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis, this compound disrupts the signaling pathways that lead to vasoconstriction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of vasoconstriction. By blocking the action of endothelin-1 on the ETA receptor, this compound prevents the release of arachidonic acid and the hydrolysis of phosphatidylinositol . This results in a decrease in vasoconstriction, which can have significant implications for conditions like hypertension.
Analyse Biochimique
Biochemical Properties
ABT-546 is a small molecule that exhibits high affinity and selectivity for the endothelin ETA receptor. It has a Ki value of 0.46 nM for [125I]endothelin-1 binding to cloned human endothelin ETA receptors . This compound is more than 25,000-fold selective for the ETA receptor compared to the ETB receptor . This compound effectively blocks endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis with IC50 values of 0.59 nM and 3 nM, respectively . The interactions of this compound with the endothelin ETA receptor are crucial for its inhibitory effects on endothelin-1-mediated biochemical reactions.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits endothelin-1-induced vasoconstriction in isolated vessels and blocks endothelin ETA receptor-mediated responses . In cellular models, this compound has been shown to reduce the release of inflammatory mediators and decrease the activation of inflammasomes . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the endothelin ETA receptor. By binding to this receptor, this compound prevents endothelin-1 from exerting its effects, thereby inhibiting downstream signaling pathways . This includes the inhibition of arachidonic acid release and phosphatidylinositol hydrolysis, which are critical for endothelin-1-induced cellular responses . Additionally, this compound has been shown to downregulate the activation of NLRP3 inflammasomes and reduce reactive oxygen species (ROS) production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits dose-dependent inhibition of endothelin-1-induced pressor responses in conscious rats . The stability and degradation of this compound in vitro and in vivo have been studied, showing that it maintains its inhibitory effects over extended periods . Long-term studies have demonstrated that this compound can effectively modulate cellular function without significant degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In male Sprague-Dawley rats, oral administration of this compound at doses ranging from 0 to 100 mg/kg dose-dependently blocks endothelin-1-induced pressor responses . Higher doses of this compound have been associated with more pronounced inhibitory effects, but potential toxic or adverse effects at very high doses have not been extensively reported.
Metabolic Pathways
This compound is involved in metabolic pathways related to endothelin signaling. It interacts with the endothelin ETA receptor, inhibiting endothelin-1-induced biochemical reactions . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its antagonistic action on the endothelin ETA receptor, which plays a crucial role in regulating vascular tone and cellular responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with the endothelin ETA receptor. The compound is effectively transported to target tissues where it exerts its inhibitory effects on endothelin-1-induced responses . The distribution of this compound within the body ensures its availability at sites of endothelin-1 activity, allowing for effective modulation of cellular and physiological processes.
Subcellular Localization
This compound is localized at the endothelin ETA receptor sites within cells. This subcellular localization is critical for its activity and function, as it allows the compound to effectively inhibit endothelin-1-induced signaling pathways . The targeting of this compound to specific compartments or organelles is facilitated by its high affinity for the endothelin ETA receptor, ensuring precise modulation of cellular responses.
Méthodes De Préparation
La synthèse de l'ABT-546 implique plusieurs étapes, notamment la préparation d'intermédiaires et la réaction de couplage finale. Les voies de synthèse spécifiques et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail. on sait que le composé est synthétisé par une série de réactions chimiques qui impliquent l'utilisation de divers réactifs et catalyseurs . Les méthodes de production industrielle de l'this compound sont également exclusives, mais elles impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
ABT-546 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Industrie : This compound est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'endotheline.
Mécanisme d'action
This compound exerce ses effets en se liant sélectivement aux récepteurs ETA de l'endotheline et en bloquant la liaison de l'endotheline-1 . Cette inhibition empêche les événements de signalisation en aval qui conduisent à la vasoconstriction et à d'autres réponses physiologiques médiées par l'endotheline-1 . Les cibles moléculaires de l'this compound sont les récepteurs ETA de l'endotheline, et les voies impliquées comprennent l'inhibition de la libération d'acide arachidonique et l'hydrolyse du phosphatidylinositol .
Comparaison Avec Des Composés Similaires
ABT-546 est unique en raison de sa grande sélectivité pour les récepteurs ETA de l'endotheline par rapport à d'autres composés similaires. Parmi les composés similaires, citons :
A-182086 : Un composé avec une sélectivité pour les récepteurs ETA et ETB.
A-192621 : Un autre antagoniste des récepteurs de l'endotheline avec des profils de sélectivité différents.
This compound se démarque par sa sélectivité exceptionnellement élevée pour les récepteurs ETA, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ces récepteurs dans divers processus biologiques .
Propriétés
IUPAC Name |
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWNSKRLBVVBV-QSEAXJEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212481-66-8 | |
| Record name | A-216546 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-216546 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN03VLW8WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


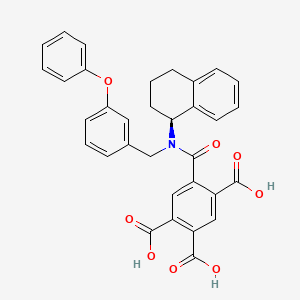
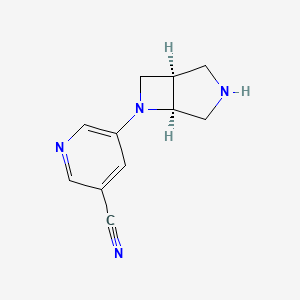
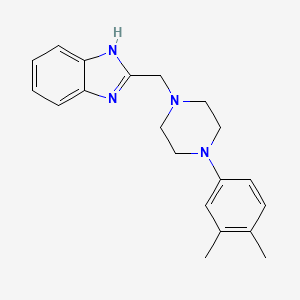
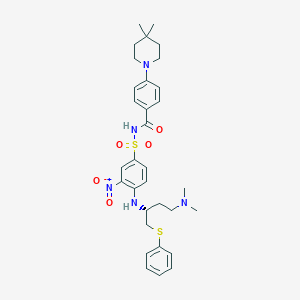

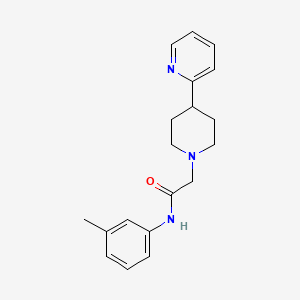
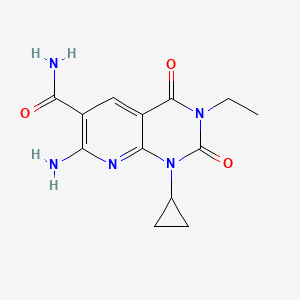
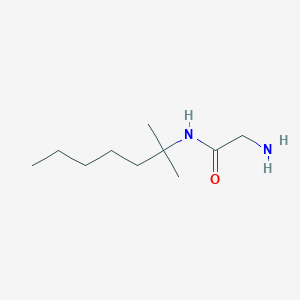
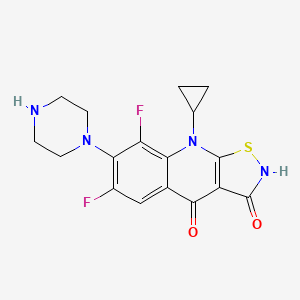
![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)
![Benzyl [(1r,4s,6s,9r)-4,6-Dibenzyl-5-Hydroxy-1,9-Bis(1-Methylethyl)-2,8,11-Trioxo-13-Phenyl-12-Oxa-3,7,10-Triazatridec-1-Yl]carbamate](/img/structure/B1664247.png)

